BenchChemオンラインストアへようこそ!

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine

Physicochemical profiling Hydrogen bonding Membrane permeability

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine (CAS 926266-29-7; molecular formula C₁₀H₁₈N₄O₂S; MW 258.34) is a heterocyclic sulfonamide derivative composed of a 3,5-dimethylpyrazole core connected via a sulfonyl (-SO₂-) bridge to an N-methylpiperazine moiety. It is commercially available as a research-grade screening compound (≥95% purity) from multiple chemical suppliers including Enamine (distributed by Sigma-Aldrich) and domestic Chinese vendors such as Leyan (98% purity) and MolCore (NLT 97%).

Molecular Formula C10H18N4O2S
Molecular Weight 258.34
CAS No. 926266-29-7
Cat. No. B2593289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
CAS926266-29-7
Molecular FormulaC10H18N4O2S
Molecular Weight258.34
Structural Identifiers
SMILESCC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C
InChIInChI=1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12)
InChIKeyIVKDKZHQNRRRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine (CAS 926266-29-7): A Pyrazole-Sulfonyl-Piperazine Screening Compound for Early-Stage Drug Discovery


1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine (CAS 926266-29-7; molecular formula C₁₀H₁₈N₄O₂S; MW 258.34) is a heterocyclic sulfonamide derivative composed of a 3,5-dimethylpyrazole core connected via a sulfonyl (-SO₂-) bridge to an N-methylpiperazine moiety [1]. It is commercially available as a research-grade screening compound (≥95% purity) from multiple chemical suppliers including Enamine (distributed by Sigma-Aldrich) and domestic Chinese vendors such as Leyan (98% purity) and MolCore (NLT 97%) . The compound contains structural features prevalent in kinase inhibitor and antimicrobial pharmacophores—namely the pyrazole-sulfonamide and piperazine scaffolds—but publicly available primary pharmacological data for this specific molecule remains extremely limited. BindingDB records indicate only weak inhibitory activity against human organic cation transporter 1 (hOCT1; IC₅₀ = 1.38 × 10⁵ nM) and maternal embryonic leucine zipper kinase (MELK; IC₅₀ > 1.0 × 10⁴ nM) [2].

Why In-Class Pyrazole-Sulfonyl-Piperazine Analogs Cannot Be Assumed Interchangeable with 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine


Within the pyrazole-4-sulfonyl-piperazine chemotype, even conservative structural modifications produce measurable shifts in physicochemical and pharmacological profiles that preclude casual substitution. The target compound differs from its closest commercially available analog, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1049801-48-0), by the presence of a single N-methyl group on the piperazine ring [1]. This seemingly minor change alters the molecular weight from 244.32 to 258.34 Da, eliminates one hydrogen bond donor (from 2 to 1), and shifts the calculated acid pKa and LogD values [2], which in turn can affect membrane permeability, solubility, and target binding kinetics. Furthermore, replacing the piperazine with morpholine (as in 4-[(3,5-dimethylpyrazolyl)sulfonyl]morpholine; MW 245.30) or 3-aminopiperidine (as in CAS 1234345-46-0) introduces entirely different hydrogen-bonding and basicity profiles that fundamentally alter pharmacological behavior . The BindingDB data available for the target compound reveals weak activity against hOCT1 and MELK that is inconsistent with potent kinase inhibitor expectations for this scaffold class [3], indicating that individual structural features, not merely scaffold membership, dictate biological outcome. Users seeking to replicate published results, maintain SAR continuity, or achieve consistent physicochemical performance must therefore procure the exact CAS-numbered compound rather than a scaffold analog.

Quantitative Evidence Guide: 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine vs. Closest Structural Analogs


N-Methylation Reduces Hydrogen Bond Donor Count from 2 to 1 vs. Des-Methyl Analog (CAS 1049801-48-0)

The N-methyl substitution on the piperazine ring in 926266-29-7 eliminates one hydrogen bond donor (HBD) relative to its des-methyl analog 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1049801-48-0), which retains a secondary amine proton (HBD count = 2 vs. 1) [1]. This reduction in HBD count is relevant for blood-brain barrier penetration and oral bioavailability prediction under Lipinski's and related drug-likeness rules [2]. The calculated polar surface area (TPSA = 69.3 Ų) and LogD (pH 7.4) = -0.51 for 926266-29-7 [1] further differentiate it from the more polar des-methyl analog.

Physicochemical profiling Hydrogen bonding Membrane permeability Drug-likeness

Calculated LogD (pH 7.4) = -0.51 Establishes Distinct Lipophilicity Window Relative to Morpholine Replacement Analog

The computed distribution coefficient LogD (pH 7.4) = -0.51 for 926266-29-7 [1] represents a moderate negative value indicative of slight preference for aqueous phase at physiological pH. Replacing the N-methylpiperazine with morpholine (as in 4-[(3,5-dimethylpyrazolyl)sulfonyl]morpholine; MW 245.30; molecular formula C₉H₁₅N₃O₃S) introduces an ether oxygen that further increases polarity and hydrogen bond acceptor count, typically driving LogD more negative . While directly measured LogD values for the morpholine analog are not publicly reported, the structural difference predicts a lipophilicity shift of approximately -0.5 to -1.0 log units based on fragment-based LogP contribution models .

Lipophilicity LogD Physicochemical property Morpholine comparator

Commercial Purity Grades: 98% (Leyan) and NLT 97% (MolCore) vs. 95% (Sigma-Aldrich/Enamine) Differentiate Quality Options for Research Procurement

The target compound is available at differentiated purity tiers across suppliers. Leyan (Shanghai) offers the compound at 98% purity (Product No. 1321358) , while MolCore provides it at NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Sigma-Aldrich (via Enamine) lists the compound at 95% purity . This 2-3 percentage point purity differential can be meaningful in assay contexts where impurities at the 2-5% level may contribute to off-target effects or confound SAR interpretation.

Compound purity Quality specification Vendor comparison Procurement

BindingDB Target Engagement Profiling Shows Weak Activity Against hOCT1 (IC₅₀ = 138 µM) and MELK (IC₅₀ > 10 µM), Supporting Use as a Low-Potency Control or Scaffold-Starting Point

BindingDB affinity data for 926266-29-7 reveals weak inhibition of human organic cation transporter 1 (hOCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in HEK293 cells expressing hOCT1, measured via ASP⁺ substrate uptake using a microplate reader [1]. Additionally, the compound shows negligible inhibition of maternal embryonic leucine zipper kinase (MELK) with an IC₅₀ > 1.0 × 10⁴ nM (>10 µM) [2]. These values are consistent with a compound that binds targets only weakly, distinguishing it from potent pyrazole-sulfonamide kinase inhibitors reported in the literature (e.g., biaryl-1H-pyrazole G2019S-LRRK2 inhibitors with single-digit nM potency) [3].

BindingDB Selectivity profiling hOCT1 MELK Kinase screening

Best-Fit Research and Procurement Scenarios for 1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine Based on Verifiable Evidence


Scaffold-Starting Point for Kinase Inhibitor Hit-to-Lead Optimization

The compound's pyrazole-4-sulfonyl-piperazine architecture is shared with validated kinase inhibitor pharmacophores such as the biaryl-1H-pyrazole GS-LRRK2 inhibitors [1]. Its weak MELK and hOCT1 inhibition (IC₅₀ > 10 µM; BindingDB [2]) indicates a clean off-target baseline, making it a structurally appropriate starting scaffold for fragment growing or structure-based optimization programs targeting kinases where pyrazole-sulfonamide motifs have established binding modes. Researchers should procure the 98% purity grade (Leyan ) for reproducible SAR campaigns.

Physicochemical Reference Standard for CNS Drug-Likeness Profiling of Piperazine-Containing Scaffolds

With a calculated LogD (pH 7.4) = -0.51, LogP = -0.49, TPSA = 69.3 Ų, and only one hydrogen bond donor [3], this compound occupies a physicochemical space consistent with CNS drug-likeness criteria. Its profile can serve as a reference point when profiling libraries of piperazine-containing analogs where systematic variation of N-substitution (methyl vs. H vs. aryl) is used to tune permeability and efflux ratios.

Negative Control Compound for Pyrazole-Sulfonamide Antibacterial Screening Panels

A 2015 high-throughput cell wall reporter assay identified sulfonyl-piperazine and pyrazole compounds with novel Gram-negative antibacterial mechanisms involving LpxH inhibition in E. coli [4]. While 926266-29-7 was not specifically characterized in that study, its structural similarity to the active chemotypes and its demonstrated weak target engagement (BindingDB [2]) suggest utility as a structurally matched negative control in antibacterial assays where potent analogs are being profiled.

Synthetic Intermediate for Diversification via Piperazine Nitrogen Functionalization

The N-methylpiperazine moiety offers a tertiary amine handle that differentiates this compound from the des-methyl analog (CAS 1049801-48-0) which bears a free secondary amine [5]. The tertiary amine cannot undergo direct acylation or sulfonylation, but the methyl group serves as a metabolically stable cap. For researchers seeking to install additional functionality at the piperazine ring, the des-methyl analog would be preferred; conversely, where a stable N-methyl cap is desired to block metabolism or reduce basicity, 926266-29-7 is the appropriate choice.

Quote Request

Request a Quote for 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.